Formulating pediatric oral clindamycin suspensions? This hydrochloride salt of the 2-palmitate ester prodrug is the definitive starting material for liquid dosage forms. Unlike clindamycin hydrochloride or phosphate, it is engineered for water solubility via micelle formation at 25°C and requires in vivo esterase hydrolysis for activation. Key advantages: USP potency ≥540 µg/mg; pH 2.8-3.8 (10 mg/mL solution); validated bioequivalence (96.3% relative bioavailability). Sourced to meet compendial standards for ANDA filing and batch release testing.
Molecular FormulaC34H64Cl2N2O6S
Molecular Weight699.9 g/mol
CAS No.25507-04-4
Cat. No.B000379
⚠ Attention: For research use only. Not for human or veterinary use.
Clindamycin Palmitate Hydrochloride is the hydrochloride salt of the 2-palmitate ester prodrug of clindamycin, a semi-synthetic lincosamide antibiotic derived from lincomycin [1]. It is designed as a water-soluble oral prodrug that is microbiologically inactive in vitro; upon oral administration, it undergoes rapid hydrolysis by intestinal esterases to release the active parent compound, clindamycin, which exerts antibacterial activity by binding to the 50S ribosomal subunit and inhibiting bacterial protein synthesis [2]. The palmitate ester modification enhances lipophilicity and alters the physicochemical and biopharmaceutical properties of the molecule relative to the parent clindamycin base and other salt forms, specifically tailoring it for liquid oral dosage forms .
Oral prodrug research: Inactive in vitro; requires intestinal esterase hydrolysis to release active clindamycin for target engagement studies.
Formulation research: Micelle-mediated aqueous solubility at room temperature supports liquid dosage form development and reconstitution studies.
Pharmacokinetic studies: Well-characterized bioavailability and dose proportionality enable research on prodrug conversion and absorption kinetics.
[2] DailyMed. CLINDAMYCIN PALMITATE HYDROCHLORIDE granule, for solution. Updated December 6, 2023. View Source
Why Substitution with Other Clindamycin Salts Fails
Clindamycin Palmitate Hydrochloride cannot be directly interchanged with other clindamycin salts—such as clindamycin hydrochloride or clindamycin phosphate—in oral liquid formulations due to fundamental differences in physicochemical properties, bioactivation requirements, and pediatric formulation design. The palmitate hydrochloride is specifically engineered as a water-soluble ester prodrug that is inactive in vitro and requires enzymatic hydrolysis in the gastrointestinal tract to liberate active clindamycin, whereas clindamycin hydrochloride is already active and formulated as capsules, not suspensions [1]. Moreover, the palmitate salt exhibits unique solubility characteristics, including micelle formation at 25°C that dramatically enhances aqueous solubility compared to other esters, and has distinct stability and compatibility requirements for reconstituted oral solutions [2]. These differences critically impact formulation feasibility, dosing accuracy, palatability, and bioequivalence, meaning that a simple molar substitution would fail to meet the specific technical requirements for pediatric suspensions and other liquid oral dosage forms [3].
Salt form mismatch
Clindamycin hydrochloride (active, capsule) cannot directly replace palmitate HCl in liquid formulation research; the prodrug requires enzymatic activation and offers distinct solubility for suspensions.
Solubility mechanism difference
Palmitate HCl forms micelles at room temperature enabling high aqueous solubility; structurally similar esters (e.g., lincomycin palmitate) have a Krafft point above 25°C and remain insoluble, limiting interchangeability.
Potency per unit mass
Clindamycin palmitate HCl provides approximately 540 μg clindamycin per mg, whereas hydrochloride salt yields ~885 μg/mg. Molar substitution without adjustment can lead to inaccurate dosing in research formulations.
[1] Medscape. Use of Clindamycin in Pediatric Infections. 2008. View Source
[2] Rowe EL, et al. Anomalous Solution Behavior of 2-palmitate Esters of Lincomycin and Clindamycin. J Pharm Sci. 1977. View Source
[3] Metzler CM, et al. Clindamycin dose-bioavailability relationships. J Pharm Sci. 1973;62(4):591-598. View Source
Selection Evidence for Clindamycin Palmitate HCl
USP Potency Specification
Clindamycin Palmitate Hydrochloride has a defined USP potency specification of not less than 540 µg of clindamycin (C₁₈H₃₃ClN₂O₅S) per mg [1]. This contrasts with clindamycin hydrochloride, where approximately 1.13 g of the hydrochloride is equivalent to 1 g of clindamycin [2].
USP Potency SpecificationSpecification review
≥540 μg clindamycin/mg
Comparator: ~885 μg/mg (HCl salt)
Supports accurate potency calculation and batch release testing for research formulations.
Clindamycin Hydrochloride: ~885 μg/mg (calculated from 1.13 g salt = 1 g base)
Quantified Difference
Clindamycin Palmitate HCl has approximately 39% lower clindamycin content by mass (540 vs ~885 μg/mg)
Conditions
USP official monograph assay method
Why This Matters
This lower potency per unit mass must be accounted for in formulation and procurement to ensure accurate dosing equivalence, preventing under- or overdosing when switching between salt forms.
Blood level studies comparing clindamycin palmitate HCl with clindamycin hydrochloride demonstrate that both drugs reach their peak active serum concentrations at the same time, indicating a rapid and complete hydrolysis of the palmitate prodrug in vivo [1]. The oral bioavailability of clindamycin from the palmitate prodrug is estimated at 87.6% [2], compared to approximately 90% for clindamycin hydrochloride capsules [3].
Oral BioavailabilityHead-to-head
87.6% vs 90% (HCl capsules)
~2.4 percentage points lower
Supports comparable absorption studies for prodrug hydrolysis research.
The near-equivalent bioavailability confirms that the palmitate prodrug effectively delivers active clindamycin, validating its use as an interchangeable oral option when liquid formulations are required.
Clindamycin 2-palmitate hydrochloride exhibits unusually high aqueous solubility at 25°C due to micelle formation, with a critical micelle concentration (CMC) that is relatively low [1]. In contrast, the closely related lincomycin 2-palmitate has a Krafft point of approximately 43°C, below which it does not form micelles and remains largely insoluble [2].
Micelle-Mediated SolubilityReported
High aqueous solubility at 25°C via micelle formation
Lincomycin palmitate: insoluble below 43°C
Enables room-temperature reconstitution of concentrated liquid research formulations.
Critical for pediatric suspension research; source-specific observation.
Physical PharmacySolubilityFormulation Development
Evidence Dimension
Aqueous Solubility Mechanism at 25°C
Target Compound Data
High solubility due to micelle formation (CMC relatively low)
Comparator Or Baseline
Lincomycin 2-Palmitate: Insoluble at 25°C (Krafft point ~43°C)
Quantified Difference
Qualitative: soluble vs. insoluble at room temperature
Conditions
Aqueous solutions at 25°C
Why This Matters
This unique micelle-forming property enables the formulation of stable, concentrated aqueous solutions at room temperature for pediatric suspensions, a critical advantage not shared by structurally similar esters.
Physical PharmacySolubilityFormulation Development
[1] Rowe EL, et al. Anomalous Solution Behavior of 2-palmitate Esters of Lincomycin and Clindamycin. J Pharm Sci. 1977. View Source
[2] Rowe EL, et al. Anomalous Solution Behavior of 2-palmitate Esters of Lincomycin and Clindamycin. J Pharm Sci. 1977. View Source
Pediatric Pharmacokinetics
In pediatric patients weighing 50-100 lbs, administration of clindamycin palmitate HCl oral solution at doses of 2, 3, or 4 mg/kg every 6 hours resulted in mean peak clindamycin serum concentrations of 1.24, 2.25, and 2.44 μg/mL, respectively, one hour after the first dose [1]. The average serum half-life in this population was approximately 2 hours [2].
Pediatric PK ParametersClass-level
Cmax 1.24–2.44 μg/mL
2, 3, 4 mg/kg q6h
Supports dose-proportional exposure modeling in pediatric research populations.
Not directly comparable due to different dosing regimens
Conditions
Pediatric patients 50-100 lbs; doses given q6h
Why This Matters
This dose-proportional pharmacokinetic profile confirms predictable exposure in the target pediatric population, supporting accurate weight-based dosing and therapeutic monitoring.
A bioequivalence study in 20 healthy volunteers compared a chewable tablet formulation of clindamycin palmitate hydrochloride to a reference dispersible tablet. The relative bioavailability of the chewable tablet was 96.3% [1].
Bioequivalence: Chewable vs. DispersibleHead-to-head
Relative bioavailability 96.3%
3.7% lower vs. reference dispersible tablet
Supports formulation comparison studies and bioequivalence research.
Crossover study in healthy volunteers; 600 mg dose.
Single oral dose of 600 mg in healthy volunteers, crossover design
Why This Matters
The high relative bioavailability demonstrates that different oral dosage forms of clindamycin palmitate hydrochloride can be considered therapeutically equivalent, providing formulation flexibility without compromising efficacy.
[1] SHI Xiao-peng, et al. Bioequivalence study of clindamycin palmitate hydrochloride chewable tablets in healthy volunteers. Chinese Journal of Clinical Pharmacology and Therapeutics. 2008;13(5):552-556. View Source
Palatability and Pediatric Dosing
Clindamycin palmitate hydrochloride is formulated as a cherry-flavored granule for reconstitution into an oral solution, with each 5 mL containing the equivalent of 75 mg clindamycin [1]. This palatable liquid formulation is specifically designed for pediatric patients, in contrast to clindamycin phosphate injection (150 mg/mL) which requires parenteral administration and clindamycin hydrochloride capsules which are unsuitable for young children [2].
Palatability & DosingClass-level
Cherry-flavored solution, 75 mg/5 mL
vs. parenteral injection or capsule forms
Supports palatability and dosing accuracy research for oral pediatric formulations.
Class-level attribute; data to verify for specific lots.
Qualitative: palatable liquid vs. injection or solid capsule
Conditions
Pediatric use, oral administration
Why This Matters
The palatable liquid formulation directly addresses the critical need for an age-appropriate, easy-to-administer oral antibiotic for children, improving adherence and enabling accurate weight-based dosing.
[2] Medscape. Use of Clindamycin in Pediatric Infections. 2008. View Source
Application Scenarios for Clindamycin Palmitate HCl
Pediatric Oral Suspension Development
The unique micelle-mediated aqueous solubility of clindamycin palmitate hydrochloride at room temperature (unlike lincomycin palmitate) [1] enables the production of stable, concentrated oral solutions. Its palatable cherry flavor and weight-based dosing (e.g., 2-4 mg/kg q6h yielding predictable serum levels of 1.24-2.44 μg/mL) [2] make it the salt form of choice for pediatric formulations where patient compliance and accurate dosing are paramount.
Bioequivalence & Generic Formulation
The well-characterized pharmacokinetic profile and established bioequivalence parameters (e.g., relative bioavailability of 96.3% for chewable vs. dispersible tablets) [3] make clindamycin palmitate hydrochloride a reference standard for developing and validating new oral dosage forms. Its USP potency specification (≥540 μg/mg) provides a definitive quality benchmark for analytical method development and batch release testing [4].
Preclinical Oral Administration
The water-soluble prodrug form facilitates accurate oral dosing in animal studies where parenteral administration is impractical. The established dose-bioavailability relationship (87.6% oral bioavailability) [5] and the availability of validated PBPK models for interspecies extrapolation [6] support translational research in infectious disease models.
Quality Control & Reference Standards
The USP monograph provides specific assay methods, potency requirements (≥540 μg/mg), pH range (2.8-3.8 for a 10 mg/mL solution), and impurity limits [4]. Procuring material that meets these compendial standards is essential for laboratories performing release testing, stability studies, or method validation for clindamycin palmitate hydrochloride-containing products.
Application
Selection Property
Validation Focus
Oral pediatric formulation research
Micelle-mediated aqueous solubility
Room-temperature reconstitution and stability
Prodrug bioequivalence studies
Comparable oral bioavailability (87.6%)
In vivo hydrolysis and absorption kinetics
Preclinical oral dosing models
Water-soluble prodrug form
Dose-bioavailability relationship
Quality control & method development
USP potency specification (≥540 μg/mg)
Compendial assay and impurity profiling
[1] Rowe EL, et al. Anomalous Solution Behavior of 2-palmitate Esters of Lincomycin and Clindamycin. J Pharm Sci. 1977. View Source
[3] SHI Xiao-peng, et al. Bioequivalence study of clindamycin palmitate hydrochloride chewable tablets in healthy volunteers. Chinese Journal of Clinical Pharmacology and Therapeutics. 2008;13(5):552-556. View Source
[6] WANG Chen, XU Mingzhe. Efficacy of Oral Dosage Forms of Clindamycin Palmitate Hydrochloride. Chinese Journal of Pharmacovigilance. 2021;18(7):606. View Source
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